2-Nitrobenzyl chloride

Overview

Description

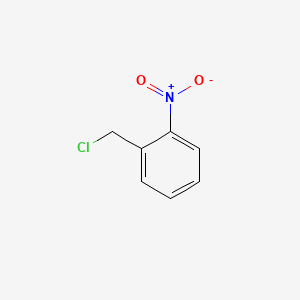

2-Nitrobenzyl chloride (CAS 612-23-7) is an ortho-substituted aromatic compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It features a nitro group (-NO₂) at the 2-position and a reactive benzyl chloride (-CH₂Cl) group. This compound is a yellow crystalline solid primarily used as a precursor in organic synthesis, such as in the preparation of S-(2-nitrobenzyl)cysteine for protein engineering and quaternary ammonium salts for medicinal chemistry . Its ortho-substitution pattern imparts distinct steric and electronic effects, influencing its reactivity compared to meta- and para-substituted analogs.

Preparation Methods

Historical Synthesis Challenges

The preparation of 2-nitrobenzyl chloride has historically presented significant challenges. Early attempts at direct chlorination of 2-nitrotoluene yielded disappointing results, with literature reporting that "2-nitrotoluene reacts with chlorine in the presence of iodine only in glass vessels which transmit UV, to give this compound in a yield of only 15%". These limitations necessitated the development of more efficient synthetic routes.

Direct Chlorination Methods

Thermal Chlorination

Thermal chlorination represents one of the earliest approaches to synthesizing this compound. This method involves direct reaction of 2-nitrotoluene with chlorine gas at elevated temperatures. However, without catalysts or activators, this method suffers from:

- Poor selectivity leading to multiple chlorinated byproducts

- Low yields, typically around 15-20%

- Formation of 2-nitrobenzal chloride as a significant byproduct

- Difficulty controlling the extent of chlorination

UV-Assisted Chlorination

UV-assisted chlorination represented an improvement over thermal methods:

- Requires specialized glass equipment that transmits UV radiation

- Chlorination proceeds via radical mechanism

- Improved yields compared to thermal methods, though still suboptimal

- Limited industrial applicability due to equipment requirements

Catalyst-Enhanced Synthesis Methods

Modern Catalytic Approaches

Recent patent literature describes significantly improved methods using various catalysts to enhance the chlorination process of 2-nitrotoluene. These approaches have dramatically improved both yield and selectivity.

Optimized Reaction Parameters

Modern catalytic methods utilize specific reaction parameters to maximize yields:

- Temperature range: 100-180°C

- Stirring speed: ≥200 r/min for efficient mixing

- Catalyst concentration: 0.01-0.2 mass ratio to 2-nitrotoluene

- Reaction monitoring: Gas chromatography to track byproduct formation

- Termination point: When 2-nitrobenzal chloride byproduct reaches 4-6%

Patent CN105859625A describes a process that achieves:

Experimental Results from Patent Literature

The following table summarizes results from experimental embodiments described in patent literature:

Alternative Synthetic Routes

From 2-Nitrophenylpyruvic Acid

An alternative approach uses 2-nitrophenylpyruvic acid as an intermediate:

- Reaction of 2-nitrotoluene with oxalic acid diesters in the presence of alkali metal alcoholates

- Formation of alkali metal salt of 2-nitrophenylpyruvic acid

- Reaction with alkali metal hypochlorite to form 2-nitrobenzylidene chloride

- Hydrolysis to form 2-nitrobenzaldehyde

While this method primarily targets 2-nitrobenzaldehyde production, the 2-nitrobenzylidene chloride intermediate can be diverted to produce this compound through appropriate reduction conditions.

Using NaClO/HBr System

A more recent approach described in patent literature uses sodium hypochlorite (NaClO) and hydrobromic acid (HBr) as a brominating agent for 2-nitrotoluene:

- Uses azodiisobutyronitrile as an initiator

- Produces 2-nitrobenzyl bromide with yield >72%

- Product purity >97%

- Reaction conditions are mild

- Starting materials are readily available and low-cost

While this produces the bromide analog, the methodology provides insights for chlorination approaches.

Purification and Isolation Techniques

Crystallization Methods

The crude this compound is typically purified through crystallization:

- Petroleum ether is the preferred solvent for recrystallization

- Process yields white crystalline this compound

- Multiple recrystallizations may be necessary to achieve >99% purity

Distillation Approaches

For industrial-scale production, distillation is often employed:

- Vacuum distillation at 0.095-0.099 MPa

- Temperature range: 100-120°C

- Recovery of unreacted 2-nitrotoluene first

- Collection of this compound at appropriate temperature fraction

Important Safety Note : Special caution must be taken during distillation as "ortho-nitrated acyl chlorides have exploded violently on attempted distillation on numerous occasions".

Industrial Production Considerations

Recycling and Recovery

A significant advantage of modern production methods is the ability to recover and recycle unreacted starting materials:

- Recovery of 90-95% of unreacted 2-nitrotoluene possible

- Vacuum distillation (< 0.095 MPa) at temperatures below 120°C separates unreacted starting material

- Recovered 2-nitrotoluene can be reused in subsequent chlorination cycles

- Substantially reduces raw material costs and environmental impact

Reaction Monitoring and Control

Industrial processes employ careful monitoring techniques:

- Gas chromatography used to track reaction progress

- Optimal termination point when 2-nitrotoluene conversion reaches approximately 40%

- Monitoring byproduct formation (2-nitrobenzal chloride) to limit to 4-6%

- Temperature control critical for both yield and safety

Comparative Analysis of Preparation Methods

Efficiency Comparison

Economic Considerations

Modern catalytic methods offer significant economic advantages:

- Higher atom efficiency with improved yields

- Recovery and recycling of unreacted starting materials

- Reduced waste generation

- Lower energy requirements compared to UV-assisted methods

- Scalable to industrial production

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloride group undergoes substitution with nucleophiles such as amines, alcohols, and thiols:

Mechanistic Insight :

-

Substitution occurs via an SN2 mechanism in polar aprotic solvents, with the chloride acting as a leaving group .

-

Steric hindrance from the ortho-nitro group slightly reduces reactivity compared to para-substituted analogs .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group under acidic or catalytic conditions:

| Reducing System | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sn/HCl | Reflux in HCl (6–12 hr) | 2-Aminobenzyl chloride | 80–90% | |

| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | 2-Aminobenzyl chloride | 95% |

Key Findings :

-

Reduction proceeds via a nitroso intermediate , confirmed by UV-Vis and NMR monitoring .

-

Catalytic hydrogenation offers higher selectivity and avoids over-reduction byproducts .

Hydrolysis Reactions

Hydrolysis of the chloride group yields 2-nitrobenzoic acid:

| Conditions | Catalysts/Additives | Products | Yield | Reference |

|---|---|---|---|---|

| Aqueous NaOH | 60°C, 6 hr | 2-Nitrobenzoic acid | 88% | |

| Acidic Hydrolysis | H₂SO₄ (0.5 M), reflux | 2-Nitrobenzoic acid | 75% |

Mechanism :

-

Base-mediated hydrolysis follows a bimolecular elimination-addition pathway , generating HCl as a byproduct .

Photochemical Reactions

UV irradiation induces cleavage of the C–Cl bond, forming reactive intermediates:

| Light Source | Conditions | Products | Applications | Reference |

|---|---|---|---|---|

| UV (365 nm) | Acetonitrile, 25°C | 2-Nitrosobenzaldehyde + HCl | Photoresponsive drug delivery |

Mechanistic Pathway :

-

Photoexcitation generates an aci-nitro intermediate (λₘₐₓ ≈ 400 nm) .

-

Heterolytic cleavage releases HCl, forming 2-nitrosobenzaldehyde .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN), this compound participates in chain reactions:

| Initiator | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| AIBN/Heat | Toluene, 80°C | Polymeric adducts | 50–60% |

Limitations :

Comparative Reaction Kinetics

| Reaction Type | Solvent | Temperature | k (s⁻¹ or M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| SN2 Substitution | DMSO | 25°C | 1.2 × 10⁻³ | |

| Nitro Reduction | Ethanol/HCl | 90°C | 4.5 × 10⁻⁴ | |

| Photolysis | Acetonitrile | 25°C | 0.12 (Φ = 0.45) |

Scientific Research Applications

Scientific Research Applications

- Synthesis of Modified Amino Acids : 2-Nitrobenzyl chloride is used in the synthesis of S-(2-nitrobenzyl)cysteine, an unnatural amino acid. This modified amino acid can be inserted into proteins like human erythropoietin using cell-free protein synthesis systems to study translation stop processes .

- Photocleavable Protecting Group : The o-nitrobenzyl group, derived from this compound, is employed as a photocleavable protecting group in various applications. It can be used to protect small molecules, which can then be released upon exposure to light .

- Anticancer Research : this compound is used in the development of light-activated anticancer drugs. It can be incorporated into procarriers that release active transporters inside cancer cells upon photoirradiation, leading to cell death .

- Synthesis of Nitrobenzyl Derivatives : It serves as a precursor in synthesizing other nitrobenzyl compounds, such as 2-nitrobenzaldehyde, which is a valuable intermediate in preparing pharmaceutically active 4-nitrophenyl-1,4-dihydropyridine derivatives .

- Anion Transporters : 2-Nitrobenzyl-protected benzimidazole-2-amine procarriers have been developed for potential anticancer applications. These procarriers can be photoactivated to release benzimidazole-based anion transporters, which induce chloride-mediated cell death in cancer cells .

- Nucleic Acid Research : Ortho-nitrobenzyl (ONB) derivatives are utilized to functionalize nucleic acids, allowing for photochemical deprotection and manipulation of DNA architectures .

- Hypoxia-Selective Prodrugs : this compound is used in synthesizing nitrobenzyl mustard quaternary salts, a class of hypoxia-selective prodrugs that release diffusible cytotoxins upon bioreduction .

- Photocontrolled Activation of Anion Transporters : Researchers developed o-nitrobenzyl (ONB)-linked benzimidazole-2-amine procarriers for selective activation inside cancer cells . Upon photoirradiation at 400 nm, these procarriers release active benzimidazole-based anion transporters, leading to significant cell death. Control experiments confirmed that cells without the procarrier molecules do not undergo cell death upon light exposure, indicating that the cell death is due to the in-situ generated active transporter .

- Synthesis of S-(2-nitrobenzyl)cysteine : this compound is used to synthesize S-(2-nitrobenzyl)cysteine, which is then incorporated into human erythropoietin using an E. coli cell-free protein synthesis system. This method facilitates the study of translation stop suppression .

- Preparation of 2-Nitrobenzaldehyde : 2-Nitrobenzylidene chloride, derived from this compound, is used in the preparation of 2-nitrobenzaldehyde, a key intermediate in synthesizing pharmaceutical compounds. The process involves treating an alkali metal salt of 2-nitrophenylpyruvic acid with an alkali metal hypochlorite in an aqueous medium .

Mechanism of Action

The mechanism of action of 2-nitrobenzyl chloride primarily involves its reactivity towards nucleophiles. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the benzyl chloride, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

4-Nitrobenzyl Chloride (Para Isomer, CAS 100-14-1) :

The para isomer exhibits higher symmetry and reduced steric hindrance compared to the ortho derivative. This leads to faster reaction kinetics in nucleophilic substitutions, such as alkylation or esterification. For example, in phase-transfer alkylation reactions, the para isomer reacts more efficiently due to better accessibility of the benzyl chloride group .3-Nitrobenzyl Chloride (Meta Isomer, CAS 619-23-8) :

The meta isomer’s intermediate steric profile results in reactivity between the ortho and para isomers. However, its asymmetric structure may complicate regioselective transformations .

Functional Group Derivatives

2-Nitrobenzyl Bromide (CAS 3958-60-9) :

Replacing chlorine with bromine increases the leaving group’s polarizability, enhancing reactivity in SN2 reactions. This compound is widely used in peptide synthesis as a protecting group due to its superior displacement kinetics compared to the chloride .2-Nitrobenzoyl Chloride (CAS 610-14-0) :

This derivative replaces the benzyl chloride (-CH₂Cl) with an acyl chloride (-COCl). The electron-withdrawing nitro group activates the acyl chloride for nucleophilic acyl substitution, making it valuable in synthesizing amides and esters .2-Nitrobenzyl Alcohol (CAS 612-25-9) :

The hydroxyl analog lacks the reactive chloride, but its oxidation-reduction behavior in acidic media (e.g., trifluoromethanesulfonic acid) produces intermediates like 2-nitrosobenzaldehyde, highlighting the nitro group’s redox activity .

Key Research Findings

Biological Activity

2-Nitrobenzyl chloride (CAS 612-23-7) is an organic compound characterized by a nitro group and a chloro substituent on a benzyl ring. Its chemical structure allows for diverse applications in synthetic chemistry, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its roles in drug development, photochemistry, and as a precursor in various biochemical applications.

- Molecular Formula : C₇H₆ClNO₂

- Molar Mass : 171.58 g/mol

- Boiling Point : 127 - 133 °C

- Melting Point : 44 - 48 °C

- Safety Information : Causes skin irritation; handle with care .

1. Synthesis of Unnatural Amino Acids

This compound is utilized in the synthesis of S-(2-nitrobenzyl)cysteine, which can be incorporated into proteins like human erythropoietin. This incorporation allows for the study of protein function and the development of novel therapeutic agents .

2. Photocaged Compounds

The compound serves as a photocage in the development of light-activated drug delivery systems. For instance, it has been used to create o-nitrobenzyl-linked benzimidazole-based protransporters that can induce cell death in cancer cells upon activation by light. This mechanism offers a targeted approach to cancer therapy, minimizing damage to surrounding healthy tissues .

3. Ion Transport Mechanisms

Research has demonstrated that compounds derived from this compound can function as chloride transporters, which are essential for maintaining cellular ion balance. These transporters have shown potential in anticancer applications by mediating cell death through ion transport mechanisms .

Case Study 1: Phototoxicity in Cancer Cells

A study investigated the use of o-nitrobenzyl-linked benzimidazole derivatives for photocontrolled activation within MCF-7 breast cancer cells. The results indicated that upon irradiation with light, these compounds led to significant cell death due to the release of active transporters .

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| o-Nitrobenzyl-linked benzimidazole | 1.2 ± 0.2 | Cl⁻/NO₃⁻ antiport leading to cell death |

Case Study 2: Synthesis and Application of Prodrugs

Another study focused on synthesizing nitrobenzyl mustard quaternary salts from this compound, exploring their efficacy as hypoxia-selective cytotoxins. These compounds release active cytotoxic agents under specific conditions, demonstrating potential for targeted cancer therapies .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitutions and photochemical reactions. Research indicates that:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 2-nitrobenzyl chloride?

The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example:

- Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acyl chlorides. In analogous reactions, 2-nitrobenzyl alcohol can be chlorinated using SOCl₂ in dichloromethane (DCM) at 0–20°C, yielding this compound after water washing and filtration .

- Oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in DCM at 50°C is effective for generating reactive intermediates, producing high-purity products confirmed by NMR .

- Safety note : Reactions should be conducted under inert atmospheres (e.g., N₂) due to the compound’s sensitivity to moisture and heat .

Q. What safety protocols are essential when handling this compound?

- Hazard classification : this compound is corrosive (UN3261, Hazard Class 8) and causes severe skin/eye irritation (H314) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water to prevent hydrolysis. Store at 0–6°C in airtight containers .

- First aid : For inhalation, move to fresh air; for skin contact, wash with water for 15 minutes and seek medical attention .

Q. How can researchers purify this compound post-synthesis?

- Liquid-liquid extraction : Use DCM to isolate the organic layer, followed by washing with brine to remove residual acid .

- Crystallization : Dissolve the crude product in a minimal volume of ligroin (petroleum ether) and cool to -20°C to precipitate pure crystals .

- Distillation : For large-scale purification, vacuum distillation (127–133°C at reduced pressure) is recommended .

Advanced Research Questions

Q. How does this compound enable functionalization of conjugated polymers?

this compound is used to introduce polar substituents into poly(p-phenylene vinylene) (PPV) derivatives via Mitsunobu reactions . Key steps:

- React this compound with hydroxyl-containing PPV precursors under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF).

- The reaction achieves quantitative substitution , confirmed by NMR and FT-IR, enhancing polymer solubility and optoelectronic properties .

Q. What is the role of this compound in designing copper(I) coordination complexes?

this compound derivatives act as ligands for copper(I) in imine podands. Example:

- Ligand synthesis : React this compound with tris(aminoethyl)amine to form tris[(2-nitrobenzylidene)aminoethyl]amine.

- Coordination chemistry : The ligand binds Cu(I) with pseudo-tetrahedral geometry, stabilizing the metal center. Larger ligands (e.g., propyl-based analogs) reduce steric fit, altering redox properties .

- Analytical validation : X-ray crystallography confirms intramolecular hydrogen bonding and RRS/SSR conformations .

Q. How does the leaving group in nitrobenzyl halides influence alkylation reactivity?

Comparative studies between this compound and bromide show:

- Reactivity : Chlorides are more reactive than bromides in SN2 reactions due to better leaving-group ability (lower pKa of HCl vs. HBr). For example, 4-nitrobenzyl chloride reacts faster with ethyl nitroacetate than its bromide analog .

- Radical inhibition : Adding 1,4-dinitrobenzene inhibits C-alkylation by trapping radical intermediates, confirming a radical anion pathway in certain conditions .

Properties

IUPAC Name |

1-(chloromethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCBUWKTXLWPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025744 | |

| Record name | 2-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-nitrobenzyl chloride appears as pale yellow crystals. Insoluble in water. Is thermally unstable., Pale yellow crystals; [CAMEO] | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 235 °F (NTP, 1992), Flash point > 235 °F | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Nitrobenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.5557 (NTP, 1992) - Denser than water; will sink | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

612-23-7 | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Nitrobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-23-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB8U484NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

122 to 126 °F (NTP, 1992) | |

| Record name | O-NITROBENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20764 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.